molecular formula C25H30ClN3O8 B10823693 Serdexmethylphenidate chloride CAS No. 1996626-30-2

Serdexmethylphenidate chloride

Cat. No.: B10823693
CAS No.: 1996626-30-2
M. Wt: 536.0 g/mol
InChI Key: GONQEUJYYMYNMN-HWAJWLCKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of serdexmethylphenidate chloride involves the conjugation of dexmethylphenidate with a serine derivative. The process typically includes the following steps:

    Formation of the Serine Ester: Serine is esterified using methanol and hydrochloric acid.

    Coupling Reaction: The serine ester is then coupled with dexmethylphenidate using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Serdexmethylphenidate chloride undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in serdexmethylphenidate can be hydrolyzed to release dexmethylphenidate and serine.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Major Products

The primary product of hydrolysis is dexmethylphenidate, which is the active form of the drug. Other reactions may yield various intermediates and by-products depending on the specific conditions used .

Scientific Research Applications

Serdexmethylphenidate chloride has several scientific research applications:

    Chemistry: Used as a model compound for studying prodrug activation and release mechanisms.

    Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.

    Medicine: Primarily used in the treatment of ADHD, with ongoing research into its potential for treating other neurological disorders.

    Industry: Utilized in the development of extended-release formulations for medications

Mechanism of Action

Serdexmethylphenidate chloride is a prodrug that is converted to dexmethylphenidate in the gastrointestinal tract. Dexmethylphenidate inhibits the reuptake of dopamine and norepinephrine, increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Serdexmethylphenidate chloride is unique due to its delayed onset and prolonged duration of action, which provides extended therapeutic effects and reduces the potential for abuse compared to its parent compound, dexmethylphenidate .

Properties

CAS No.

1996626-30-2

Molecular Formula

C25H30ClN3O8

Molecular Weight

536.0 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoic acid;chloride

InChI

InChI=1S/C25H29N3O8.ClH/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32;/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32);1H/t19-,20+,21+;/m0./s1

InChI Key

GONQEUJYYMYNMN-HWAJWLCKSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)O)C3=CC=CC=C3.[Cl-]

Canonical SMILES

COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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